D-Alanyl-N-methyl-L-alaninamide
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Overview
Description
D-Alanyl-N-methyl-L-alaninamide: is a dipeptide compound composed of D-alanine and N-methyl-L-alanine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-N-methyl-L-alaninamide typically involves the coupling of D-alanine and N-methyl-L-alanine. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers, which can efficiently couple amino acids in a stepwise manner. The use of protective groups, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), is common to prevent unwanted side reactions during the synthesis .
Chemical Reactions Analysis
Types of Reactions: D-Alanyl-N-methyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in an organic solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted dipeptide derivatives.
Scientific Research Applications
Chemistry: D-Alanyl-N-methyl-L-alaninamide is used as a model compound in peptide chemistry to study peptide bond formation and stability. It is also used in the development of new synthetic methodologies for peptide synthesis .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a substrate for various peptidases and proteases, helping to elucidate their mechanisms of action .
Medicine: Its stability and bioavailability make it a suitable candidate for further investigation in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a building block for the synthesis of more complex peptides and proteins .
Mechanism of Action
The mechanism of action of D-Alanyl-N-methyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for peptidases, which cleave the peptide bond to release the constituent amino acids. This process is essential for understanding the enzymatic pathways involved in peptide metabolism .
Comparison with Similar Compounds
D-Alanyl-L-alaninamide: Similar structure but lacks the N-methyl group.
L-Alanyl-N-methyl-L-alaninamide: Similar structure but with L-alanine instead of D-alanine.
N-Acetyl-D-alaninamide: Contains an acetyl group instead of the alanyl group.
Uniqueness: D-Alanyl-N-methyl-L-alaninamide is unique due to the presence of both D-alanine and N-methyl-L-alanine, which imparts distinct stereochemical and electronic properties. This uniqueness makes it a valuable compound for studying stereochemistry and peptide interactions .
Properties
CAS No. |
61275-30-7 |
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Molecular Formula |
C7H15N3O2 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2R)-2-amino-N-[(2S)-1-(methylamino)-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C7H15N3O2/c1-4(8)6(11)10-5(2)7(12)9-3/h4-5H,8H2,1-3H3,(H,9,12)(H,10,11)/t4-,5+/m1/s1 |
InChI Key |
YGIVVAKQDXCPKN-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](C)C(=O)NC)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC)N |
Origin of Product |
United States |
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